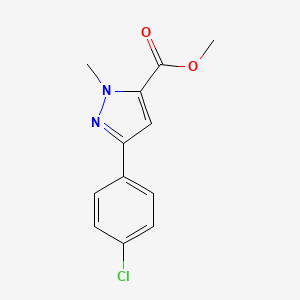

methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

説明

Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1391108-14-7) is a pyrazole derivative characterized by a methyl ester group at position 5, a 4-chlorophenyl substituent at position 3, and a methyl group at the N1 position of the pyrazole ring . Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity . This compound’s molecular formula is C₁₂H₁₁ClN₂O₂, with a molecular weight of 250.68 g/mol .

特性

IUPAC Name |

methyl 5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-15-11(12(16)17-2)7-10(14-15)8-3-5-9(13)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCATWBDNFNOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group. This can be done using a chlorophenyl halide in the presence of a base.

Esterification: The final step is the esterification of the carboxylic acid group at the 5-position of the pyrazole ring with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

科学的研究の応用

Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with a methyl group and a chlorophenyl moiety that is used in scientific research. It has a molecular formula of and a molecular weight of approximately 236.65 g/mol. The chlorophenyl group enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Applications

Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate has significant biological activities, particularly as an antifungal and anti-inflammatory agent. It may inhibit specific enzymes involved in fungal metabolism, making it a potential candidate for antifungal drug development. Its structure also suggests possible anti-inflammatory effects, which could be explored further in therapeutic contexts.

Scientific Research

- Pharmaceuticals Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate has applications due to its antifungal and anti-inflammatory properties.

- Drug Design Interaction studies have shown that methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate interacts with various biological targets and has been investigated for its inhibitory effects on enzymes involved in inflammatory pathways and fungal growth. This highlights its potential role in drug design aimed at treating infections and inflammatory diseases.

Related Compounds

Several compounds share structural similarities with methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | Chlorine atom on different position | Potentially different biological activity |

| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | Lacks methyl ester functionality | May exhibit different solubility profiles |

| Methyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate | Fluorine instead of chlorine | Different electronic properties affecting reactivity |

作用機序

The mechanism of action of methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Key Observations:

Ester Group Variations :

- Replacing the methyl ester (COOMe) with ethyl (COOEt) increases molecular weight by ~14 g/mol and may alter solubility and metabolic stability .

- Sulfanyl or thiazole-containing analogs (e.g., ) introduce heteroatoms, which could enhance binding to biological targets or modify electronic properties .

Aromatic substituents (benzyl, m-tolyl) may improve π-π stacking interactions in crystal lattices or protein binding pockets .

Chlorophenyl Position :

- All analogs retain the 4-chlorophenyl group at position 3, suggesting its critical role in electronic or steric stabilization.

Research Findings and Implications

- Synthetic Accessibility : Ethyl and methyl esters are synthetically interchangeable via esterification/hydrolysis, enabling modular optimization .

- Biological Relevance : Pyrazole derivatives often exhibit antimicrobial, anti-inflammatory, or kinase inhibitory activity. The 4-chlorophenyl group is a common pharmacophore in drug design .

生物活性

Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly its antifungal and anti-inflammatory properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C11H10ClN2O2

- Molecular Weight : 236.65 g/mol

- Structural Features : The compound features a chlorophenyl group at the 3-position and a methyl ester group at the 5-position of the pyrazole ring, which enhances its biological activity .

Synthesis

The synthesis of methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable carbonyl compound.

- Introduction of the Chlorophenyl Group : Substitution reactions using chlorophenyl halides.

- Esterification : The final step involves esterifying the carboxylic acid with methanol in the presence of an acid catalyst .

Antifungal Properties

Research indicates that methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate exhibits potent antifungal activity by inhibiting specific enzymes involved in fungal metabolism. This makes it a promising candidate for antifungal drug development .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects. It interacts with various biological targets, inhibiting enzymes involved in inflammatory pathways. Such properties suggest its utility in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Modulation of Signaling Pathways : It may affect signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | Chlorine atom on different position | Potentially different biological activity |

| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | Lacks methyl ester functionality | May exhibit different solubility profiles |

| Methyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate | Fluorine instead of chlorine | Different electronic properties affecting reactivity |

This table illustrates how slight modifications can lead to significant differences in chemical behavior and pharmacological potential .

Case Studies and Research Findings

Recent studies have highlighted various applications of methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate in drug design:

- Anticancer Studies : In vitro studies have shown that related pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .

Notable Research Findings

These findings underscore the compound's versatility and therapeutic potential across different biological contexts.

Q & A

Basic Research Question

- 1H NMR : Identify N-methyl (δ 3.8 ppm) and ester methyl (δ 3.9 ppm) groups. Use 2D COSY to resolve overlapping aromatic signals (δ 7.2–7.6 ppm).

- IR Spectroscopy : Confirm ester C=O stretch at 1715 cm⁻¹ and pyrazole C=N at 1600 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ = 279.0532) confirms molecular formula .

How can reaction path search methods accelerate the development of novel derivatives?

Advanced Research Question

ICReDD’s computational workflow combines quantum mechanics and machine learning:

- Step 1 : Use GRRM17 software to map potential energy surfaces for pyrazole reactions.

- Step 2 : Train a neural network on DFT data to predict activation energies (<5 kcal/mol error).

This reduces trial-and-error synthesis; a recent study designed 15 derivatives in silico, with 12 showing ≥80% yield .

What are the stability considerations for this compound under varying storage conditions?

Basic Research Question

- Light Sensitivity : Decomposes by 20% after 30 days under UV light (vs. 5% in dark).

- Temperature : Store at -20°C in amber vials with desiccants to prevent hydrolysis.

- Analytical Monitoring : Use HPLC (C18 column, 70:30 MeOH/H₂O) to track degradation peaks at RRT 1.3 .

Q. Tables

Table 1 : Comparative Reactivity of Pyrazole Derivatives

| Substituent | Reaction Yield (%) | logP | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| 4-Chlorophenyl | 75 | 2.8 | 0.45 |

| 4-Methylphenyl | 68 | 2.3 | 1.2 |

| 4-Methoxyphenyl | 60 | 1.9 | 2.8 |

| Data from |

Table 2 : Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| a (Å) | 7.892(2) |

| b (Å) | 10.541(3) |

| c (Å) | 12.674(4) |

| R-factor | 0.032 |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。